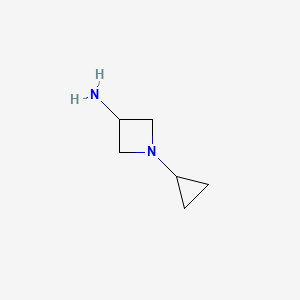

1-Cyclopropylazetidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2 |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

1-cyclopropylazetidin-3-amine |

InChI |

InChI=1S/C6H12N2/c7-5-3-8(4-5)6-1-2-6/h5-6H,1-4,7H2 |

InChI Key |

HZUBDBVJQJJXER-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CC(C2)N |

Origin of Product |

United States |

Structural Significance of Azetidine and Cyclopropylamine Motifs

The unique properties of 1-Cyclopropylazetidin-3-amine are intrinsically linked to its constituent chemical motifs: the azetidine (B1206935) ring and the cyclopropylamine (B47189) group. Both of these structural units are highly sought after in modern drug discovery and organic synthesis due to the specific conformational and electronic characteristics they impart to a molecule.

The azetidine ring is a four-membered nitrogen-containing heterocycle. Its high ring strain results in unusual bond angles and lengths compared to larger, more flexible ring systems. This inherent strain, while posing a synthetic challenge, provides a powerful tool for chemists. bldpharm.com The rigid framework of the azetidine ring can lock a molecule into a specific three-dimensional orientation, which is crucial for precise interactions with biological targets such as enzymes and receptors. The incorporation of an azetidine moiety can lead to improved metabolic stability and aqueous solubility, properties that are critical for the development of effective pharmaceuticals.

The cyclopropylamine motif consists of an amino group attached to a three-membered carbocyclic ring. Similar to the azetidine ring, the cyclopropane (B1198618) ring is highly strained, which influences its chemical reactivity and electronic properties. The cyclopropyl (B3062369) group is often used as a bioisostere for other chemical groups, such as a phenyl ring or a gem-dimethyl group, offering a compact and rigid alternative. Its introduction into a molecule can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and favorably modulate the acidity or basicity of nearby functional groups. The combination of the rigid cyclopropyl scaffold with the basic amino group makes cyclopropylamines versatile intermediates in the synthesis of a wide array of biologically active compounds.

The amalgamation of these two motifs in this compound results in a compact, rigid, and three-dimensionally defined scaffold. The tertiary amine of the azetidine ring and the primary amine of the cyclopropylamine group offer two points for further chemical modification, making it a versatile building block for creating diverse molecular libraries.

Current Research Landscape and Academic Focus Pertaining to 1 Cyclopropylazetidin 3 Amine

Classical and Established Synthetic Routes

Traditional methods for the synthesis of amines and heterocyclic compounds provide robust and well-understood pathways to this compound. These approaches often rely on multi-step sequences involving key intermediates.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, offering a powerful method to form carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This strategy is highly applicable for the synthesis of this compound, typically proceeding through the formation and subsequent reduction of an imine intermediate. libretexts.org The most direct approach involves the reductive amination of a ketone precursor, 1-cyclopropylazetidin-3-one.

The synthesis commences with the preparation of the key ketone intermediate. A common route starts from epichlorohydrin (B41342) and cyclopropylamine. The initial reaction forms a secondary amine, which undergoes intramolecular cyclization to yield 1-cyclopropylazetidin-3-ol. Subsequent oxidation of this alcohol, using standard reagents such as a Swern or Dess-Martin oxidation, furnishes the required 1-cyclopropylazetidin-3-one.

With the ketone in hand, the final amination step can be performed. The ketone is reacted with an ammonia (B1221849) source, such as ammonia itself or ammonium (B1175870) acetate, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the target primary amine. Selective reducing agents are crucial to prevent reduction of the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed as they are mild enough to not react significantly with the ketone but are highly effective at reducing the protonated imine. wikipedia.orglibretexts.org This one-pot procedure is highly efficient and a common industrial practice for amine synthesis. nih.govorganic-chemistry.org

Table 1: Plausible Reductive Amination Route

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Epichlorohydrin, Cyclopropylamine | e.g., Isopropanol, reflux | 1-Cyclopropylazetidin-3-ol |

| 2 | 1-Cyclopropylazetidin-3-ol | e.g., Dess-Martin periodinane, DCM | 1-Cyclopropylazetidin-3-one |

Nucleophilic Substitution Approaches

Nucleophilic substitution (SN2) reactions provide another classical route to amines. libretexts.orgstudymind.co.uk In the context of this compound synthesis, this could involve the reaction of cyclopropylamine with an azetidine ring bearing a leaving group at the 3-position. However, direct alkylation of amines with alkyl halides can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amine products due to overalkylation. libretexts.org

A more controlled approach utilizes a protected form of the amine, such as in the Gabriel synthesis. libretexts.org This method involves the reaction of potassium phthalimide (B116566) with a suitable substrate, followed by deprotection to release the primary amine. For the target molecule, the synthesis would require a precursor like 1-cyclopropyl-3-haloazetidine (e.g., where the halogen is bromine or chlorine) or a tosylate derivative. The phthalimide anion acts as an ammonia surrogate, attacking the electrophilic C3 carbon of the azetidine ring to displace the leaving group. The resulting N-substituted phthalimide is then cleaved, typically via hydrazinolysis (using hydrazine) or acidic hydrolysis, to yield the pure primary amine, this compound, thereby avoiding the common issue of overalkylation. libretexts.org

Table 2: Nucleophilic Substitution via Gabriel Synthesis

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 1-Cyclopropylazetidin-3-ol | e.g., TsCl, Pyridine (B92270) or PBr₃ | 1-Cyclopropyl-3-tosyloxyazetidine |

| 2 | 1-Cyclopropyl-3-tosyloxyazetidine, Potassium Phthalimide | DMF, heat | N-(1-Cyclopropylazetidin-3-yl)phthalimide |

Cyclization Reactions in Azetidine Ring Formation

Instead of modifying a pre-existing azetidine ring, the heterocycle itself can be constructed with the required substituents already in place or introduced concurrently. Intramolecular cyclization is a fundamental strategy for forming strained ring systems like azetidines. This approach involves a molecule containing both the nucleophilic nitrogen and an electrophilic carbon center, separated by an appropriate linker, which reacts internally to form the ring.

A plausible precursor for such a cyclization would be a 1,3-disubstituted propane (B168953) derivative. For instance, reacting cyclopropylamine with a dielectrophile like 1,3-dichloro-2-propanol (B29581) could generate an intermediate N-cyclopropyl-N-(3-chloro-2-hydroxypropyl)amine. Upon treatment with a base, the amine is deprotonated, and the resulting nucleophilic nitrogen attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, closing the four-membered ring to give 1-cyclopropylazetidin-3-ol. This alcohol can then be converted to the target amine via methods described previously, or by converting the hydroxyl group to a better leaving group, followed by substitution with an amine source.

Table 3: Azetidine Ring Formation via Intramolecular Cyclization

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyclopropylamine, 1,3-Dichloropropan-2-ol | Base (e.g., K₂CO₃) | N-(3-chloro-2-hydroxypropyl)cyclopropanamine |

| 2 | N-(3-chloro-2-hydroxypropyl)cyclopropanamine | Strong Base (e.g., NaH) | 1-Cyclopropylazetidin-3-ol |

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry seeks to improve efficiency, atom economy, and selectivity through the development of novel catalytic systems. These advanced methods offer potentially more direct routes to complex molecules like this compound.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly palladium, have revolutionized the formation of C-N bonds and heterocyclic rings. researchgate.net Palladium-catalyzed reactions, such as intramolecular amination of alkenes, provide a powerful tool for constructing azetidine rings. A hypothetical route could involve a palladium catalyst promoting the cyclization of an appropriately designed unsaturated amine.

For example, a precursor such as an N-cyclopropyl-N-allyl-2-aminoethyl derivative could undergo an intramolecular carboamination or hydroamination reaction. In such a process, a palladium catalyst would coordinate to the alkene and facilitate the nucleophilic attack of the tethered amine onto the double bond, thereby forming the azetidine ring. These reactions can exhibit high levels of regio- and stereoselectivity, offering a sophisticated approach to functionalized azetidines. dicp.ac.cn While specific applications to this compound are not widely documented, the principles are well-established for related heterocyclic systems.

Table 4: Conceptual Transition Metal-Catalyzed Cyclization

| Step | Starting Material | Catalyst/Reagents | Product |

|---|---|---|---|

| 1 | Suitably substituted N-cyclopropyl unsaturated amine | e.g., Pd(OAc)₂, Ligand, Oxidant | Functionalized 1-cyclopropylazetidine derivative |

C-H Functionalization Methodologies

Direct C-H functionalization is at the forefront of modern organic synthesis, aiming to convert ubiquitous C-H bonds directly into valuable C-C or C-heteroatom bonds, thus streamlining synthetic sequences. youtube.com This strategy avoids the need for pre-functionalized starting materials, enhancing atom economy. The application of C-H functionalization to the synthesis of this compound represents an advanced and elegant, though challenging, approach.

One potential strategy involves the direct amination of a C(sp³)-H bond at the 3-position of a 1-cyclopropylazetidine precursor. This would typically require a transition metal catalyst (e.g., palladium or rhodium) and a directing group attached to the azetidine nitrogen to position the catalyst correctly for the selective activation of the desired C-H bond. nih.gov Following the C-H activation step, an aminating reagent would be introduced to form the C-N bond.

Alternatively, C-H functionalization could be employed in the ring-forming step itself, for instance, through an intramolecular C-H amination of a suitable acyclic amine precursor. researchgate.net The development of C-H functionalization strategies for cyclopropanes has also seen significant advances, potentially allowing for the construction of complex cyclopropyl-containing scaffolds. nih.govrsc.org While these methods are still emerging for this specific target, they represent a future direction for the efficient and selective synthesis of complex amines.

Table 5: Conceptual C-H Functionalization Route

| Strategy | Description | Reagents/Catalyst |

|---|---|---|

| Direct C-H Amination | A directing group on N-cyclopropylazetidine guides a metal catalyst to the C3-position for amination. | e.g., Pd(II) or Rh(II) catalyst, Directing Group, Aminating Agent |

Asymmetric Synthesis for Enantiopure Preparations

The chirality of this compound can significantly influence its biological activity. Therefore, the development of asymmetric syntheses to access single enantiomers is of high importance. Methodologies to achieve this often rely on the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

One potential strategy involves the diastereoselective synthesis starting from a chiral precursor. For instance, a chiral auxiliary can be attached to a suitable achiral substrate to direct the stereochemical outcome of a key reaction step. A plausible approach could involve the use of a chiral sulfinamide, such as tert-butanesulfinamide, which has been widely employed in the asymmetric synthesis of amines. researchgate.net

A hypothetical reaction sequence is outlined below:

Condensation: Reaction of a suitable protected azetidin-3-one (B1332698) with a chiral amine, such as (R)- or (S)-tert-butanesulfinamide, would form a chiral sulfinyl imine.

Diastereoselective Addition: The subsequent addition of a cyclopropyl (B3062369) nucleophile, for example, a cyclopropyl Grignard or organolithium reagent, to the sulfinyl imine would proceed with high diastereoselectivity, controlled by the bulky tert-butyl group of the chiral auxiliary.

Removal of Auxiliary: The final step would involve the acidic cleavage of the sulfinyl group to afford the desired enantiomerically enriched this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N-Boc-azetidin-3-one, (R)-tert-Butanesulfinamide | Ti(OEt)₄, THF | Chiral N-tert-butanesulfinyl imine of N-Boc-azetidin-3-one |

| 2 | Chiral sulfinyl imine | Cyclopropylmagnesium bromide, -78 °C to rt | Diastereomerically enriched N-Boc-1-cyclopropyl-3-(N-tert-butanesulfinyl)aminoazetidine |

| 3 | Protected amine | HCl in MeOH | (R)- or (S)-1-Cyclopropylazetidin-3-amine |

Another approach to enantiopure this compound could be through the kinetic resolution of a racemic mixture. This can be achieved using chiral catalysts or enzymes that selectively react with one enantiomer, leaving the other unreacted and thus enriched. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic precursor, such as N-protected this compound. Subsequent separation of the acylated and unreacted amines would provide access to both enantiomers.

Furthermore, asymmetric hydrogenation or transfer hydrogenation of a corresponding enamine or imine precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) represents another viable route to enantiomerically enriched 3-aminoazetidines.

Ring-Opening Reactions of Azetidinium Intermediates

The inherent ring strain of the azetidine ring makes it susceptible to nucleophilic attack, particularly when the nitrogen atom is quaternized to form an azetidinium salt. nih.gov This reactivity can be harnessed for the synthesis of substituted azetidines. The ring-opening of azetidinium intermediates typically proceeds via an SN2 mechanism, leading to stereospecific outcomes. nih.gov

A general strategy for the synthesis of this compound via this method would involve the formation of a suitably substituted azetidinium salt, followed by a regioselective ring-opening and subsequent re-cyclization or functional group manipulation.

A plausible synthetic pathway could commence with the formation of an N-cyclopropyl-N-benzylazetidinium salt. This intermediate could be generated from a precursor such as 3-hydroxyazetidine.

N-Cyclopropylation: Reaction of a protected 3-hydroxyazetidine with a cyclopropylating agent.

Activation and Ring Opening: Conversion of the hydroxyl group to a good leaving group (e.g., mesylate or tosylate) followed by intramolecular cyclization to form a bicyclic azetidinium salt. Alternatively, intermolecular reaction with a suitable electrophile can generate the azetidinium intermediate.

Nucleophilic Attack: The azetidinium ring is then opened by a nucleophile that will serve as a precursor to the 3-amino group, such as an azide (B81097) or a protected amine. The regioselectivity of this attack is crucial and is influenced by steric and electronic factors of the substituents on the azetidine ring. nih.gov

Functional Group Interconversion and Cyclization: The resulting linear amine can then be manipulated to introduce the final amino group and cyclized to form the desired this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1,3-Dichloropropan-2-ol | Cyclopropylamine | 1-Chloro-3-(cyclopropylamino)propan-2-ol |

| 2 | 1-Chloro-3-(cyclopropylamino)propan-2-ol | Base (e.g., NaOH) | 1-Cyclopropylazetidin-3-ol |

| 3 | 1-Cyclopropylazetidin-3-ol | 1. MsCl, Et₃N 2. NaN₃ | 3-Azido-1-cyclopropylazetidine |

| 4 | 3-Azido-1-cyclopropylazetidine | H₂, Pd/C | This compound |

This methodology offers a versatile entry to various substituted azetidines, and the specific choice of nucleophile and reaction conditions can be tailored to achieve the desired product. The regioselectivity of the ring-opening step is a critical consideration in the design of such a synthesis. nih.gov

Chemical Transformations and Derivatization Strategies of 1 Cyclopropylazetidin 3 Amine

Reactivity of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is largely dictated by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. magtech.com.cn This value positions azetidines between the more reactive and less stable aziridines and the more stable and less reactive pyrrolidines. magtech.com.cn This intermediate reactivity allows for a range of chemical manipulations that can either retain the four-membered ring or proceed through ring-opening.

The nitrogen atom of the azetidine ring is nucleophilic and can participate in reactions with electrophiles. However, the presence of the exocyclic primary amine at the 3-position introduces a competing nucleophilic center. The outcome of such reactions will depend on the relative nucleophilicity of the two nitrogen atoms and the reaction conditions.

Ring-opening reactions of azetidines are a common transformation, driven by the release of ring strain. acs.orgresearchgate.net These reactions can be initiated by various nucleophiles or electrophiles. In the case of 1-cyclopropylazetidin-3-amine, the N-cyclopropyl group can influence the regioselectivity of ring-opening. Lewis acid catalysis can be employed to facilitate the opening of the azetidine ring by nucleophiles. researchgate.net The regioselectivity of nucleophilic attack is influenced by the substituents on the ring, with attack often occurring at the carbon atom that can best stabilize a positive charge in the transition state. researchgate.net

Reactions Involving the Primary Amine Functional Group

The primary amine at the 3-position of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The primary amine readily undergoes N-alkylation with alkyl halides, a common method for the synthesis of secondary and tertiary amines. researchgate.net This nucleophilic substitution reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. sigmaaldrich.com The reaction of this compound with an appropriate alkyl halide would yield the corresponding N-alkylated derivative.

N-acylation is another fundamental transformation of the primary amine, leading to the formation of amides. organic-chemistry.org This can be achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. nih.govrsc.org For instance, the reaction with an acyl chloride proceeds via nucleophilic acyl substitution, providing a straightforward route to amide derivatives. organic-chemistry.org

The formation of sulfonamides, important bioisosteres of amides, can also be accomplished from the primary amine. bham.ac.uk Reaction with a sulfonyl chloride in the presence of a base affords the corresponding sulfonamide. sigmaaldrich.com One-pot methods for sulfonamide synthesis from amines and carboxylic acids have also been developed, offering an efficient alternative. bham.ac.uk

| Reagent Class | Reaction Type | Product Type |

| Alkyl Halide | N-Alkylation | Secondary/Tertiary Amine |

| Acyl Chloride | N-Acylation | Amide |

| Anhydride | N-Acylation | Amide |

| Carboxylic Acid + Coupling Agent | N-Acylation | Amide |

| Sulfonyl Chloride | N-Sulfonylation | Sulfonamide |

Formation of Nitrogen Heterocycles

The primary amine of this compound serves as a valuable building block for the synthesis of various nitrogen-containing heterocycles through cyclocondensation reactions. These reactions typically involve the reaction of the amine with a bifunctional electrophile, leading to the formation of a new ring system.

For example, pyrazoles can be synthesized by reacting a primary amine with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov The reaction proceeds through the formation of an enamine or imine intermediate, followed by cyclization and dehydration. The reaction of this compound with a suitable 1,3-dicarbonyl compound would be expected to yield a 1-(1-cyclopropylazetidin-3-yl)pyrazole derivative.

Similarly, 1,2,3-triazoles can be prepared from primary amines through various synthetic routes. One common method involves the reaction of an amine with a reagent that provides the remaining two nitrogen atoms of the triazole ring, often in a stepwise manner. bham.ac.ukchemrxiv.org The primary amine of the title compound can be incorporated as a substituent on the triazole ring.

The synthesis of substituted pyridines can also be achieved using primary amines as starting materials. organic-chemistry.org Various methods exist, including condensation reactions with α,β-unsaturated carbonyl compounds or other suitable precursors that provide the carbon atoms necessary to form the pyridine (B92270) ring.

Synthesis of Structurally Diversified Analogues and Derivatives

The chemical reactivity of this compound allows for the synthesis of a wide range of analogues and derivatives with diverse structural features. These modifications can be targeted at either the cyclopropyl (B3062369) group, the azetidine ring, or through the construction of fused heterocyclic systems.

Cyclopropyl-Substituted Azetidine Derivatives

The core structure of this compound can be further functionalized to create a library of derivatives. The primary amine at the 3-position is the most common site for modification, as discussed in section 3.2. For instance, a variety of substituents can be introduced via N-alkylation or N-acylation to explore structure-activity relationships in drug discovery programs.

While less common, modifications to the cyclopropyl group could also be envisioned, although this would likely involve more complex, multi-step synthetic sequences starting from different precursors. The stability of the cyclopropyl group under many reaction conditions allows for its retention while other parts of the molecule are being functionalized.

Azetidine-Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing two nucleophilic nitrogen atoms, allows for its use in the synthesis of azetidine-fused heterocyclic systems. These reactions would involve the participation of both the azetidine nitrogen and the primary amine in a cyclization reaction with a suitable dielectrophile.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclopropylazetidin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Cyclopropylazetidin-3-amine, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the cyclopropyl (B3062369) and azetidine (B1206935) rings.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the cyclopropyl group and the azetidine ring. The protons on the cyclopropyl ring typically appear in the upfield region, usually between 0.3 and 1.0 ppm, due to the ring's shielding effects. The methine proton of the cyclopropyl group attached to the nitrogen would likely be found further downfield. The protons on the azetidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton at the C3 position, adjacent to the amino group, is expected to appear as a multiplet. The methylene (B1212753) protons on the azetidine ring would also show characteristic multiplets.

In the ¹³C NMR spectrum, the number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. The carbon atoms of the cyclopropyl group are expected to resonate at high field. The carbon atoms of the azetidine ring will appear at lower field, with the carbon atom bonded to the nitrogen (C2 and C4) being deshielded relative to the C3 carbon. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

While specific experimental data for this compound is not publicly available, predicted chemical shifts based on analogous structures provide a reliable reference. For instance, data from related compounds like cyclopropylamine (B47189) and N-substituted azetidines can be used to estimate the spectral features.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl-CH | 1.5 - 2.0 (m) | 30 - 35 |

| Cyclopropyl-CH₂ | 0.3 - 0.8 (m) | 5 - 10 |

| Azetidine-CH(NH₂) | 3.5 - 4.0 (m) | 45 - 50 |

| Azetidine-CH₂ | 3.0 - 3.8 (m) | 55 - 60 |

| NH₂ | 1.5 - 2.5 (br s) | - |

Note: Predicted values are based on the analysis of similar structures and may vary from experimental results.

For derivatives of this compound, such as N-acylated or N-alkylated products, significant changes in the NMR spectra would be observed. For example, acylation of the 3-amino group would lead to a downfield shift of the C3 proton and the appearance of new signals corresponding to the acyl group.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₁₂N₂ and a molecular weight of 112.17 g/mol , the molecular ion peak ([M]⁺) would be observed at m/z 112 in the mass spectrum. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule. whitman.edu

The fragmentation pattern in the mass spectrum provides valuable structural information. Cleavage of the bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines. whitman.edulibretexts.org For this compound, several characteristic fragmentation patterns can be anticipated:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the azetidine ring is a likely fragmentation pathway. This could result in the loss of a cyclopropyl radical to give a fragment ion.

Ring Opening: The strained azetidine ring can undergo ring-opening fragmentation.

Loss of Ammonia (B1221849): The primary amino group can be lost as a neutral ammonia molecule (NH₃), leading to a fragment ion at [M-17]⁺.

Cyclopropyl Ring Fragmentation: The cyclopropyl group itself can undergo fragmentation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| 112 | [C₆H₁₂N₂]⁺ | Molecular Ion |

| 97 | [C₅H₉N₂]⁺ | Loss of CH₃ |

| 83 | [C₅H₇N]⁺ | Loss of NH₂ and CH₃ |

| 71 | [C₄H₉N]⁺ | α-Cleavage with loss of C₂H₃N |

| 56 | [C₃H₆N]⁺ | Azetidine ring fragmentation |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Note: The predicted fragmentation is based on general principles of mass spectrometry of cyclic amines and may not represent all observed fragments.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn can be used to confirm the elemental composition of the compound with high accuracy.

High-Performance Chromatographic Techniques for Purity and Analysis (HPLC, UPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential techniques for the separation, quantification, and analysis of this compound and its derivatives. These methods are particularly important for assessing the purity of synthetic batches and for monitoring the progress of reactions.

Given the polar and basic nature of this compound, reversed-phase HPLC with an aqueous-organic mobile phase containing an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a suitable analytical approach. The choice of a C18 column is common for such analyses. pnrjournal.com However, for highly polar amines, hydrophilic interaction liquid chromatography (HILIC) can also be an effective separation mode.

Since this compound lacks a strong chromophore, UV detection at low wavelengths (around 200-220 nm) would be necessary. To enhance sensitivity and selectivity, pre-column derivatization with a UV-active or fluorescent labeling agent can be employed. whitman.eduacs.org

For the separation of enantiomers, chiral HPLC is the method of choice. A chiral stationary phase, such as one based on cyclodextrins or polysaccharide derivatives, would be required to resolve the (R)- and (S)-enantiomers of this compound.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for the identification of impurities and degradation products, even at trace levels. researchgate.netnih.gov An LC-MS method would provide both the retention time and the mass spectrum of the analyte and any related substances.

Table 3: Exemplary HPLC/LC-MS Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | Gradient elution, e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 5 - 20 µL |

Note: These are general conditions and would require optimization for specific applications.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.

While no public crystal structure of this compound is currently available, it is expected that this compound, or more likely a salt derivative such as the hydrochloride or dihydrochloride (B599025) salt, could be crystallized to yield single crystals suitable for X-ray diffraction analysis. nih.gov The formation of a salt often improves the crystallinity of amines.

A crystal structure of this compound would definitively confirm the connectivity of the atoms and the relative stereochemistry. It would also reveal the conformation of the azetidine ring, which is known to be puckered. The analysis of the crystal packing would show the network of intermolecular hydrogen bonds formed by the primary amino group and the nitrogen atoms of the azetidine ring. These hydrogen bonds would play a crucial role in stabilizing the crystal lattice. For derivatives, X-ray crystallography can confirm the site of substitution and the resulting stereochemistry. For example, in the case of a chiral derivative, the absolute configuration could be determined if a heavy atom is present in the structure.

Theoretical and Computational Investigations of 1 Cyclopropylazetidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of novel molecules like 1-Cyclopropylazetidin-3-amine. researchgate.netresearchgate.net These methods model the electron distribution within the molecule to provide insights into its stability, reactivity, and spectroscopic properties.

A typical DFT analysis of this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Following this, calculations of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of a Molecular Electrostatic Potential (MEP) map would reveal the charge distribution from the perspective of an approaching reagent. For this compound, the MEP would likely show negative potential (red/yellow areas) around the nitrogen atoms of the azetidine (B1206935) ring and the primary amine, indicating these are the most probable sites for electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms.

Reactivity descriptors, derived from the conceptual DFT framework, can also be calculated to quantify the molecule's reactivity. These include electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack within the molecule. For instance, analysis of the Fukui function could pinpoint which of the two nitrogen atoms is more susceptible to electrophilic attack. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value (Arbitrary Units) | Description |

| HOMO Energy | -8.2 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 1.9 D | Measure of the molecule's overall polarity |

Conformational Analysis and Molecular Modeling Studies

The three-dimensional structure of this compound is not rigid. The molecule possesses several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable low-energy conformations and to understand the energy barriers between them. This is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.

The results of a conformational analysis are typically presented as a potential energy surface, which maps the total energy of the molecule as a function of one or more of its torsional angles. The minima on this surface correspond to stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Table 2: Illustrative Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 (Global Minimum) | 175 | 0.00 | 65 |

| 2 | 65 | 0.85 | 25 |

| 3 | -70 | 1.50 | 10 |

Ligand-Target Interaction Prediction and Binding Mode Analysis (in a preclinical context)

In the context of preclinical drug discovery, computational methods are invaluable for predicting how a molecule like this compound might interact with a biological target, such as an enzyme or a receptor. ontosight.aifrontiersin.org This process, often termed molecular docking, involves placing the three-dimensional structure of the ligand (this compound) into the binding site of a protein target and evaluating the goodness of fit.

A molecular docking simulation would generate a series of possible binding poses of the ligand within the target's active site and assign a score to each pose based on a scoring function. This function estimates the binding affinity by considering factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the primary amine and the azetidine nitrogen are likely to act as hydrogen bond donors or acceptors, while the cyclopropyl (B3062369) group could engage in hydrophobic interactions.

The results of a docking study can guide the chemical synthesis of more potent and selective analogs of the initial compound. To further refine the understanding of the ligand-target interaction, molecular dynamics (MD) simulations can be performed on the docked complex. MD simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the key interactions that maintain the ligand in the active site. researchgate.net

Table 3: Illustrative Predicted Binding Interactions for this compound with a Hypothetical Kinase Target

| Interacting Residue of Target | Type of Interaction | Distance (Å) |

| ASP 145 | Hydrogen Bond (with amine) | 2.8 |

| GLU 98 | Hydrogen Bond (with azetidine N) | 3.1 |

| LEU 25 | Hydrophobic (with cyclopropyl) | 3.9 |

| VAL 76 | van der Waals | 3.5 |

Applications of 1 Cyclopropylazetidin 3 Amine As a Precursor and Building Block in Organic Synthesis

Role in the Construction of Complex Organic Molecules

The unique structural and electronic properties of 1-cyclopropylazetidin-3-amine make it a valuable synthon for the construction of more intricate molecular architectures. The presence of a nucleophilic secondary amine on the azetidine (B1206935) ring allows for a variety of chemical transformations, including acylation, alkylation, and arylation reactions. These reactions are fundamental in extending the molecular framework and introducing diverse functional groups.

The cyclopropyl (B3062369) moiety, while seemingly a simple substituent, plays a crucial role. It introduces a degree of conformational constraint and can influence the binding affinity and selectivity of the final molecule by interacting with specific pockets in biological targets. Furthermore, the azetidine ring itself can serve as a rigid scaffold, orienting appended substituents in a well-defined three-dimensional space, which is a critical aspect of rational drug design. The synthesis of various derivatives often involves standard coupling procedures, highlighting its versatility as a building block in creating a wide range of more complex structures for medicinal chemistry exploration.

Utility in Library Synthesis and Combinatorial Chemistry

The principles of combinatorial chemistry rely on the ability to rapidly generate large numbers of structurally related compounds for high-throughput screening. The structure of this compound is well-suited for this purpose. The reactive amine handle provides a convenient point for diversification. By reacting this amine with a library of different carboxylic acids, sulfonyl chlorides, or other electrophilic building blocks, a vast array of amide, sulfonamide, and other derivatives can be synthesized in a parallel fashion.

This approach allows for the systematic exploration of the chemical space around the this compound core. The resulting libraries of compounds can then be screened against various biological targets to identify initial "hit" compounds with desired activities. The modular nature of this synthetic strategy, where different building blocks can be "clicked" together, is a hallmark of modern combinatorial chemistry and is readily applicable to this compound. While specific large-scale combinatorial libraries based solely on this building block are not extensively documented in publicly available literature, its structural motifs are present in compounds that are part of broader library synthesis efforts aimed at discovering new drug candidates. The synthesis of libraries of 1,4-benzodiazepine (B1214927) derivatives, for example, utilizes amino-functionalized building blocks in a combinatorial fashion to generate structural diversity for biological screening. researchgate.net

Development of Scaffolds for Preclinical Biological Investigations

The true value of a chemical building block is often demonstrated by its successful incorporation into biologically active molecules. This compound has proven to be a critical component in the development of scaffolds for several important therapeutic targets.

Precursors for Lysine Specific Demethylase-1 (LSD1) Inhibitor Scaffolds

Lysine Specific Demethylase-1 (LSD1) is an enzyme that plays a crucial role in regulating gene expression and is a promising target for cancer therapy. Several potent and selective LSD1 inhibitors have been developed that incorporate the this compound moiety. In these inhibitors, the azetidine ring often serves as a central scaffold, connecting different parts of the molecule and orienting them correctly for optimal interaction with the enzyme's active site. The cyclopropyl group can contribute to the binding affinity and selectivity of these inhibitors.

| Compound | Description |

| Styrenylcyclopropylamine-based LSD1 inhibitors | A class of mechanism-based inhibitors that covalently modify the FAD cofactor of LSD1. The this compound scaffold is a key component in some of these inhibitors, contributing to their high potency and good physicochemical properties. |

Building Blocks for Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Scaffolds

Dipeptidyl Peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. The development of DPP-IV inhibitors, often called "gliptins," has been an area of intense research. While no marketed DPP-IV inhibitors explicitly contain the this compound fragment, the broader class of azetidine- and pyrrolidine-based structures are common scaffolds. The design of novel DPP-IV inhibitors often involves exploring different heterocyclic cores to optimize potency, selectivity, and pharmacokinetic properties. The structural features of this compound make it a plausible and potentially advantageous building block for the synthesis of new generations of DPP-IV inhibitors, although specific examples in advanced preclinical or clinical development are not yet prominent in the literature. Research in this area has explored a variety of heterocyclic scaffolds, indicating a continuous search for novel and effective inhibitor structures. nih.gov

Scaffolds for Huntington's Disease Research (HTT-Splicing Modulators)

Huntington's disease is a devastating neurodegenerative disorder for which there is currently no cure. A promising therapeutic strategy involves the development of small molecules that can modulate the splicing of the huntingtin (HTT) gene transcript to reduce the levels of the mutant huntingtin protein. While there is no direct, publicly available evidence of this compound being used in the development of HTT-splicing modulators, the search for effective small molecule therapies for this disease is ongoing. The development of splicing modulators like Branaplam highlights the potential for small molecules to have a significant therapeutic impact. nih.govresearchgate.netnih.gov The unique three-dimensional structure and chemical properties of scaffolds derived from building blocks like this compound could be valuable in the design of future generations of compounds targeting the complex protein-RNA interactions involved in HTT splicing.

Precursors for Eleven-Nineteen-Leukemia (ENL) Inhibitors

The Eleven-Nineteen-Leukemia (ENL) protein is a critical factor in the development and progression of certain types of acute leukemia. Small molecule inhibitors that target the YEATS domain of ENL have shown promise as potential anti-cancer agents. In the design and synthesis of these inhibitors, this compound has been utilized as a key building block. Its incorporation into the final molecule can enhance cellular potency and metabolic stability, crucial properties for any drug candidate. The structure-activity relationship studies of these inhibitors often reveal the importance of the azetidine and cyclopropyl groups in achieving high affinity for the ENL protein.

| Inhibitor Class | Role of this compound |

| Benzimidazole-based ENL Inhibitors | The this compound moiety is incorporated to optimize the drug-like properties of the inhibitor, leading to improved in vivo efficacy. |

Building Blocks for Investigating Cellular Antiproliferative Activities

A comprehensive review of scientific literature and chemical databases was conducted to identify the use of this compound as a precursor or building block in the synthesis of compounds for the investigation of cellular antiproliferative activities. Despite a thorough search, no publicly available research studies, articles, or patents were identified that specifically describe the use of this compound for this purpose.

The investigation into novel heterocyclic compounds as scaffolds for anticancer agents is a prominent area of medicinal chemistry. Research has explored various azetidine derivatives for their potential antiproliferative effects. For instance, studies on 3-substituted-azetidin-2-ones, such as certain 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues of combretastatin (B1194345) A-4, have demonstrated significant in vitro antiproliferative activities against breast cancer cell lines. nih.gov These compounds were designed as colchicine-binding site inhibitors, indicating that the azetidine ring can serve as a scaffold for potent cytotoxic agents. nih.gov

Furthermore, other research has focused on incorporating the azetidine moiety into more complex molecules. For example, analogues of the antitumor agent TZT-1027 have been synthesized where a 3-aryl-azetidine moiety replaces the phenylethyl group at the C-terminus. mdpi.com Several of these novel analogues exhibited excellent antiproliferative activities against lung and colon cancer cell lines. mdpi.com The broader class of alkyl azetidines has also been highlighted as valuable building blocks in drug discovery, suggesting their potential utility in developing new therapeutic agents. chemrxiv.org

While these examples underscore the potential of the azetidine core in the design of new anticancer agents, there is currently no specific data available in the scientific literature to suggest that this compound has been utilized as a building block for compounds with evaluated cellular antiproliferative properties. Future research may explore the incorporation of the this compound scaffold into new chemical entities to investigate their potential as antiproliferative agents.

Preclinical Pharmacological and Biological Research Contexts of 1 Cyclopropylazetidin 3 Amine Derivatives

In Vitro Enzyme Inhibition Studies (e.g., amine oxidases, histone demethylases)

The 1-cyclopropylamine moiety is a key pharmacophore known to interact with flavin-dependent amine oxidases. Research has extended this understanding to more complex derivatives, including those with the 1-cyclopropylazetidin-3-amine core, in the context of inhibiting enzymes like monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1/KDM1A).

Derivatives of 1-substituted cyclopropylamine (B47189) have been identified as irreversible inhibitors of the histone demethylase KDM1A, an enzyme that has become a promising therapeutic target in oncology. nih.gov These compounds function by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for the enzyme's catalytic activity. nih.gov Notably, the substitution pattern on the cyclopropylamine ring plays a crucial role in determining the selectivity of these inhibitors for KDM1A over the homologous monoamine oxidases, MAO-A and MAO-B. The introduction of bulkier substituents on the cyclopropylamine ring has been shown to enhance selectivity towards KDM1A. nih.gov

In a related context, studies on cis-cyclopropylamine derivatives have demonstrated their potential as mechanism-based inhibitors of monoamine oxidases. These compounds exhibit a preference for MAO-B, with some derivatives showing sub-micromolar IC50 values. For instance, cis-N-benzyl-2-methoxycyclopropylamine was identified as a potent irreversible inhibitor of MAO-B with an IC50 of 5 nM after a 30-minute pre-incubation, making it significantly more effective than the well-known MAO inhibitor, tranylcypromine. Interestingly, these particular cis-cyclopropylamine derivatives did not show inhibitory activity against LSD1, highlighting how subtle structural and stereochemical changes can dictate target selectivity. researchgate.net

Interactive Table: In Vitro Enzyme Inhibition Data for Cyclopropylamine Derivatives

| Compound Class | Target Enzyme | Inhibition (IC50/Ki) | Key Findings | Reference |

|---|---|---|---|---|

| 1-Substituted Cyclopropylamines | KDM1A | Varies with substitution | Irreversible inhibition; bulkier substituents increase selectivity over MAOs. | nih.gov |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM (IC50) | Potent and selective irreversible inhibitor. | researchgate.net |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM (IC50) | Less potent against MAO-A compared to MAO-B. | researchgate.net |

Receptor Ligand Binding and Modulation Studies (preclinical)

Currently, there is a lack of publicly available preclinical data specifically detailing the receptor ligand binding and modulation profiles of this compound derivatives. While the cyclopropylamine scaffold is present in compounds targeting various receptors, specific studies on derivatives incorporating the azetidine (B1206935) ring are not yet prevalent in the scientific literature.

Cellular Assays for Target Engagement and Biological Activity (non-human, non-clinical models)

The functional consequences of enzyme inhibition by this compound derivatives have been investigated in various cell-based assays. These studies are crucial for confirming that the in vitro enzymatic activity translates into a desired biological effect within a cellular context.

Cell-Based Assays for Gene Expression Modulation

Consistent with their inhibitory effect on KDM1A, 1-substituted cyclopropylamine derivatives have been shown to modulate the expression of KDM1A target genes in cellular models. For example, these compounds have been observed to affect the expression of Gfi-1b, a well-established downstream target of KDM1A. nih.gov This provides evidence of target engagement at the cellular level, demonstrating that the inhibitors can access the nucleus and functionally impact the epigenetic machinery.

Cellular Proliferation and Apoptosis Investigations (e.g., cancer cell lines)

The therapeutic potential of inhibiting enzymes like KDM1A often lies in the ability to control cell growth and induce apoptosis in cancer cells. While direct studies on this compound derivatives are limited, the broader class of cyclopropylamine-based KDM1A inhibitors has demonstrated antiproliferative effects. The inhibition of KDM1A has been linked to the suppression of cancer cell growth in various models. nih.gov Further investigation is required to specifically delineate the effects of the this compound scaffold on cellular proliferation and apoptosis in different cancer cell lines.

Structure-Activity Relationship (SAR) Studies in Preclinical Models

The development of potent and selective inhibitors based on the this compound scaffold relies heavily on understanding the structure-activity relationships (SAR).

Initial SAR studies on 1-substituted cyclopropylamine derivatives as KDM1A inhibitors have revealed important insights. A key finding is that the nature of the substituent on the cyclopropylamine ring is a major determinant of selectivity against MAO-A and MAO-B. The introduction of larger, bulkier groups on the cyclopropyl (B3062369) ring generally leads to increased selectivity for KDM1A. nih.gov This suggests that the active site of KDM1A can accommodate larger substituents more favorably than the active sites of the monoamine oxidases.

Furthermore, stereochemistry plays a critical role. Structural and biochemical analyses of the trans isomers of certain 1-substituted cyclopropylamines have shown that while both stereoisomers can possess similar inhibitory activities against KDM1A, they may form different covalent adducts with the FAD cofactor. nih.gov This highlights the nuanced interactions between the inhibitors and the enzyme at the molecular level. For cis-cyclopropylamine derivatives targeting MAOs, the specific stereochemical arrangement was crucial for their potent and selective inhibition of MAO-B. researchgate.net

A comprehensive SAR understanding for the this compound series would require systematic modifications at various positions, including the azetidine ring and the amine substituent, to optimize potency, selectivity, and cellular activity.

Future Perspectives and Emerging Research Directions for 1 Cyclopropylazetidin 3 Amine

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-cyclopropylazetidin-3-amine and its derivatives is anticipated to be heavily influenced by the principles of green chemistry, aiming for more sustainable, efficient, and environmentally benign processes. rsc.orgresearchgate.netnih.govrsc.orgrsc.org

Current research in related areas suggests several promising directions:

Catalytic N-Cyclopropylation: The development of efficient catalytic systems for the N-cyclopropylation of 3-aminoazetidine precursors is a key area of interest. Copper-catalyzed N-arylation of cyclopropylamine (B47189) using boronic acids has shown promise for forming C-N bonds under mild conditions. acs.org Future work could focus on adapting these methods for N-cyclopropylation, potentially using more sustainable and earth-abundant metal catalysts.

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical methods are emerging as powerful tools in organic synthesis, often allowing for reactions to occur under mild conditions without the need for harsh reagents. rsc.org Photocatalytic methods for the synthesis of cyclopropylamine derivatives have been reported, for instance, through the bromonitroalkylation of styrenes followed by cyclization. rsc.orgresearchgate.netnih.gov These strategies could be adapted for the synthesis of this compound, offering a greener alternative to traditional methods.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving unstable intermediates or high temperatures. acs.org The generation and functionalization of lithiated azetidines under flow conditions have been successfully demonstrated, suggesting the potential for developing a continuous flow process for the synthesis of this compound and its derivatives. acs.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. While specific biocatalysts for the synthesis of this compound have not yet been reported, the broader field of biocatalysis is rapidly expanding, and future research may identify enzymes capable of catalyzing the key bond-forming steps in its synthesis.

Exploration of New Chemical Reactivity and Transformation Pathways

The strained four-membered azetidine (B1206935) ring and the adjacent cyclopropane (B1198618) ring in this compound suggest a rich and largely unexplored reactive landscape.

Ring-Opening Reactions: The inherent ring strain in both the azetidine and cyclopropane moieties makes them susceptible to ring-opening reactions, which can be a gateway to novel molecular scaffolds. The reactivity of azetidines is driven by a considerable ring strain, making them more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org Similarly, cyclopropylamines can undergo irreversible ring-opening upon oxidation. nih.gov Future research could explore controlled ring-opening reactions of this compound, initiated by various reagents or conditions, to generate a diverse range of functionalized amines.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings. mdpi.comyoutube.com The imine derivatives of cyclopropylamines can participate in visible-light-mediated [3+2] cycloaddition reactions with alkenes. nih.govchemrxiv.orgresearchgate.net This suggests that derivatives of this compound could be employed in similar cycloaddition reactions to create complex, polycyclic structures with potential biological activity.

Functionalization of the Azetidine Ring: The secondary amine within the azetidine ring and the primary amine at the 3-position offer multiple sites for further functionalization. Late-stage modification of azetidine-containing macrocycles has been demonstrated, highlighting the potential for derivatizing the this compound core to create libraries of new compounds for screening. researchgate.netnih.gov

Expansion of Applications as Versatile Building Blocks in Diverse Chemical Fields

While the primary focus of research involving scaffolds like this compound has been in medicinal chemistry, its unique properties suggest potential applications in other areas.

Medicinal Chemistry: The this compound scaffold is a prime candidate for the development of novel therapeutic agents. The rigid, three-dimensional nature of the azetidine ring is a desirable feature in modern drug design, often leading to improved metabolic stability and binding affinity. Its use as a building block for biologically active compounds is an active area of research. google.com

Agrochemicals: Cyclopropylamine derivatives are utilized in the formulation of herbicides, fungicides, and insecticides. The chemical reactivity of the cyclopropylamine moiety facilitates the production of stable and biologically active compounds for crop protection. While specific applications of this compound in this sector have not been detailed, its structural features make it a plausible candidate for inclusion in future agrochemical discovery programs. Some patents describe pesticidal preparations containing amines with hydrophobic groups, a general class to which derivatives of this compound could belong. google.com

Materials Science: Cyclopropylamine itself is used in the synthesis of specialty polymers and advanced coatings. The rigidity and strain introduced by the cyclopropane ring can impart unique mechanical and thermal properties to materials. The incorporation of the this compound unit into polymer backbones or as a cross-linking agent could lead to the development of new materials with novel properties, although this remains a speculative area of research.

Advanced Preclinical Investigations of Molecular Target Interactions and Biological Pathways

The true potential of this compound as a privileged scaffold in drug discovery will be realized through detailed preclinical investigations of its derivatives.

Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibitors: The cyclopropylamine moiety is a known pharmacophore for inhibitors of LSD1, an important target in oncology. rsc.orgnih.gov The development of both irreversible and reversible LSD1 inhibitors containing cyclopropylamine derivatives has been an active area of research. Future work will likely involve the synthesis and evaluation of this compound analogs as LSD1 inhibitors, with detailed studies on their mechanism of action and selectivity.

Janus Kinase (JAK) Inhibitors: JAK inhibitors are an important class of drugs for the treatment of autoimmune diseases like rheumatoid arthritis. nih.govnih.govmdpi.com The development of selective JAK inhibitors is a key goal to improve their safety profiles. nih.govnih.gov The piperidine (B6355638) ring, a six-membered heterocycle, is a common feature in many pharmaceuticals, and azetidines are often explored as smaller, more rigid analogs. mdpi.com Given the prevalence of cyclic amines in JAK inhibitors, it is plausible that derivatives of this compound could be investigated as novel JAK inhibitors.

Antiviral Agents: The structural motifs present in this compound could be incorporated into novel antiviral compounds. For instance, research into inhibitors of the influenza virus polymerase has explored various heterocyclic scaffolds. nih.gov The unique three-dimensional shape of the this compound core could offer new binding interactions with viral protein targets.

Other Potential Targets: The versatility of the this compound scaffold means that its derivatives could be screened against a wide range of biological targets. The ability to readily functionalize both the primary and secondary amines allows for the creation of diverse chemical libraries, increasing the probability of identifying novel bioactive compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropylazetidin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives often involves coupling cyclopropanamine with azetidine precursors. For example, a copper-catalyzed Ullmann-type reaction using cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours achieved moderate yields (17.9%) in related cyclopropylamine derivatives . Key factors affecting yield include:

- Catalyst selection : Copper(I) bromide enhances coupling efficiency.

- Solvent choice : Polar aprotic solvents like DMSO improve solubility.

- Temperature : Prolonged heating (≥48 hours) ensures completion.

- Purification : Chromatography with gradients of ethyl acetate/hexane is critical for isolating the amine product.

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

- Methodological Answer : Structural validation relies on:

- ¹H NMR : Peaks for the azetidine ring protons (e.g., δ 3.0–3.5 ppm for N–CH₂ groups) and cyclopropyl protons (δ 0.5–1.5 ppm) .

- HRMS (ESI) : A molecular ion peak at m/z 127.0997 ([M+H]⁺ for C₆H₁₂N₂) confirms the molecular formula .

- InChI Key : Cross-referencing with standardized identifiers (e.g., HZUBDBVJQJJXER-UHFFFAOYSA-N) ensures structural consistency .

Advanced Research Questions

Q. What strategies are effective in analyzing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Test aqueous solutions at pH 2–12 (e.g., HCl/NaOH buffers) and monitor decomposition via HPLC. Cyclopropyl groups may undergo ring-opening under strongly acidic/basic conditions .

- Thermal stability : Accelerated aging studies at 40–60°C can predict shelf-life. Azetidines are prone to ring strain, leading to polymerization or oxidation at elevated temperatures .

- Light sensitivity : UV-Vis spectroscopy under controlled light exposure assesses photodegradation risks .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Dose-response validation : Reproduce results across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., oxidized cyclopropyl groups) that may skew bioactivity data .

- Target engagement assays : Confirm binding affinity to proposed targets (e.g., GPCRs or kinases) using SPR or ITC .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) to identify outliers .

Q. What computational and experimental approaches are recommended for studying the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors) based on the compound’s SMILES (C1CC1N2CC(C2)N) .

- SAR studies : Modify the cyclopropyl or azetidine moieties and test activity shifts. For example, replacing cyclopropyl with methyl groups alters steric hindrance and binding kinetics .

- In vitro assays : Measure inhibition constants (Kᵢ) using radioligand displacement assays for neurotransmitter transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.